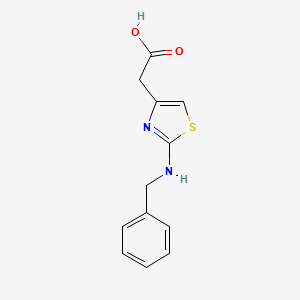

(2-Benzylamino-thiazol-4-yl)-acetic acid

Description

Contextualizing Thiazole (B1198619) Derivatives in Contemporary Medicinal Chemistry

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a structural motif present in numerous biologically active compounds. mdpi.com Its unique chemical properties, including its ability to participate in hydrogen bonding and various other non-covalent interactions, make it an attractive scaffold for the design of molecules that can effectively interact with biological targets. Thiazole derivatives have been reported to possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. sapub.orgnih.gov The versatility of the thiazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity. This has led to the development of several clinically successful drugs containing a thiazole core, further cementing its importance in medicinal chemistry.

Overview of (2-Benzylamino-thiazol-4-yl)-acetic Acid as a Pivotal Research Scaffold

This compound has emerged as a key intermediate and a valuable scaffold in the synthesis of more complex molecules with potential therapeutic applications. The presence of a benzylamino group at the 2-position and an acetic acid moiety at the 4-position of the thiazole ring provides multiple points for chemical modification. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and drug-like properties. The benzyl (B1604629) group can be substituted to probe interactions with hydrophobic pockets in target proteins, while the carboxylic acid group can be modified to modulate solubility and engage in ionic interactions or hydrogen bonding.

Research Trajectories and Academic Objectives for this compound

Current research on this compound and its derivatives is primarily focused on several key objectives. A major goal is the development of efficient and versatile synthetic routes to access a diverse library of analogs. derpharmachemica.com Researchers are also keenly interested in evaluating the biological activities of these compounds against a range of therapeutic targets, particularly in the areas of oncology and infectious diseases. nih.govjchemrev.com A fundamental aspect of this research involves elucidating the structure-activity relationships (SAR) to understand how different chemical modifications influence biological efficacy. Ultimately, the overarching academic objective is to leverage this knowledge to design and synthesize novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(benzylamino)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c15-11(16)6-10-8-17-12(14-10)13-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXLBHQSHNQXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Properties

The synthesis of the (2-Benzylamino-thiazol-4-yl)-acetic acid scaffold and its derivatives predominantly relies on the well-established Hantzsch thiazole (B1198619) synthesis. ijarsct.co.inanalis.com.my This method typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative.

A general synthetic approach to obtaining the core structure is outlined below:

Step 1: Synthesis of the Thiazole Ring: The synthesis often begins with the reaction of a 4-haloacetoacetate with N-benzylthiourea. This condensation reaction, a classic example of the Hantzsch synthesis, forms the 2-benzylamino-thiazole-4-yl acetate intermediate.

Step 2: Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions, to yield the final this compound.

Variations of this synthetic route allow for the introduction of diverse substituents on the benzyl (B1604629) ring and modifications of the acetic acid side chain. The chemical properties of this compound are characterized by the reactivity of its functional groups. The carboxylic acid moiety can undergo esterification and amidation reactions, while the secondary amine of the benzylamino group can be further functionalized.

| Property | Value |

| Molecular Formula | C12H12N2O2S |

| Molecular Weight | 248.30 g/mol |

| Appearance | Solid |

| CAS Number | 211102-84-0 |

Structure Activity Relationship Sar Investigations of 2 Benzylamino Thiazol 4 Yl Acetic Acid Derivatives

Systematic Modification of the Benzylamino Substituent at Thiazole (B1198619) C-2

Impact of Substituent Nature on Pharmacological Efficacy

The electronic and steric properties of substituents on the phenyl ring of the benzylamino group play a pivotal role in determining the pharmacological efficacy of these derivatives. Research on structurally related 2-substituted benzylamino-4-amino-5-aroylthiazoles has provided valuable insights into these effects. For instance, the introduction of a halogen, such as a chloro group, at the para-position of the benzyl (B1604629) ring has been shown to enhance antiproliferative activity. cambridgemedchemconsulting.com Similarly, studies on 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, a structurally analogous series, revealed that a para-fluoro or para-chloro substituent on the benzamido ring resulted in excellent inhibitory activity against xanthine (B1682287) oxidase. drughunter.com

The presence of electron-donating groups, such as methoxy (B1213986) substituents, also has a significant impact. In the aforementioned 2-substituted benzylamino-4-amino-5-aroylthiazole series, a para-methoxybenzylamino analogue demonstrated notable antiproliferative activity. cambridgemedchemconsulting.com The following table summarizes the impact of various substituents on the benzylamino moiety on the relative pharmacological efficacy, based on findings from related compound series.

| Substituent (R) on Benzyl Ring | Position | Electronic Effect | Observed Impact on Efficacy (in related series) |

|---|---|---|---|

| -Cl | para | Electron-withdrawing | Increased Activity |

| -F | para | Electron-withdrawing | Increased Activity |

| -OCH₃ | para | Electron-donating | Moderate to High Activity |

| -H | - | Neutral | Baseline Activity |

Positional Isomerism Effects within the Benzyl Moiety

The position of a substituent on the benzyl ring can be as critical as its chemical nature. Studies on 2-substituted benzylamino-4-amino-5-aroylthiazoles have shown that isomeric meta- and ortho-methoxybenzylamino analogues exhibit similar and potent antiproliferative activities, which were twofold more potent than their para-methoxy counterpart. cambridgemedchemconsulting.com This suggests that the spatial arrangement of the substituent influences the molecule's ability to interact with its biological target.

Conversely, in other related series of thiazole derivatives, para-substitution is often favored. For example, in a series of antimicrobial 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivatives, para-substitution on an aryl ring attached to the thiazole generally resulted in better activity compared to meta-substitution. researchgate.net The following table illustrates the influence of substituent position on pharmacological efficacy, drawing from these related studies.

| Substituent | Position | Observed Relative Efficacy (in related series) |

|---|---|---|

| -OCH₃ | ortho | High |

| meta | High | |

| para | Moderate | |

| Aryl Substituents (general) | para | Generally Favorable |

| meta | Less Favorable |

Structural Variations of the Acetic Acid Side Chain at Thiazole C-4

The acetic acid side chain at the C-4 position is a key functional group that can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. Modifications to this side chain, including altering its length and replacing the carboxylic acid with bioisosteres, are important strategies in optimizing these compounds.

Alkyl Chain Length and Functionalization

Extending the acetic acid side chain to a propionic acid in related aryl propionic acid derivatives has been a common strategy in the development of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org This suggests that a (2-Benzylamino-thiazol-4-yl)-propionic acid derivative could exhibit a different pharmacological profile.

Carboxylic Acid Bioisosteric Replacements

The carboxylic acid group, while often crucial for target binding, can present challenges such as poor membrane permeability and metabolic instability. mdpi.com Bioisosteric replacement of the carboxylic acid is a widely used strategy to overcome these limitations while maintaining or improving biological activity. mdpi.com Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and various acidic heterocycles like 5-oxo-1,2,4-oxadiazoles. drughunter.commdpi.com

Tetrazole rings, in particular, are among the most utilized non-classical bioisosteres of carboxylic acids, sharing a similar pKa while offering greater lipophilicity. drughunter.com The replacement of a carboxylic acid with a tetrazole has been shown to significantly enhance potency in some drug classes. drughunter.com Acylsulfonamides are another class of bioisosteres that can exhibit comparable or even superior binding affinities to their carboxylic acid counterparts. The following table presents some potential bioisosteric replacements for the carboxylic acid moiety of (2-Benzylamino-thiazol-4-yl)-acetic acid.

| Carboxylic Acid Moiety | Potential Bioisosteric Replacement | Key Properties of Bioisostere |

|---|---|---|

| -CH₂COOH | -CH₂-(1H-tetrazol-5-yl) | Similar pKa, increased lipophilicity |

| -CH₂-CONHSO₂R | Weaker acid, can improve metabolic stability and membrane permeability | |

| -CH₂-(5-oxo-1,2,4-oxadiazol-3-yl) | Planar acidic heterocycle, more lipophilic than tetrazole |

Modulation of the Thiazole Heterocycle

While modifications to the substituents at the C-2 and C-4 positions are more common, modulation of the core thiazole heterocycle itself can also lead to compounds with novel properties. This can involve the isosteric replacement of the thiazole ring with other five-membered heterocycles.

One such example is the replacement of the 2-aminothiazole (B372263) core with a 2-aminooxazole. A study comparing a series of substituted N-thiazolylcarboxamides with their N-oxazolylcarboxamide isosteres found that the oxazole-containing compounds exhibited significantly increased hydrophilicity and water solubility. mdpi.com While in that particular study, the oxazole (B20620) derivatives showed improved activity against mycobacteria, this type of isosteric replacement can have varied effects depending on the target and the rest of the molecular structure. The replacement of the sulfur atom in the thiazole ring with an oxygen atom in an oxazole ring alters the electronic distribution and hydrogen-bonding capacity of the heterocycle, which can lead to different binding interactions and pharmacological profiles.

Further modulation could involve the introduction of substituents at the C-5 position of the thiazole ring. In a series of 2-amino-4-arylthiazole derivatives, the introduction of a bromo group at the C-5 position led to a scaffold with high bioactivity. researchgate.net This indicates that the C-5 position is also a viable point for modification to enhance the pharmacological properties of this compound derivatives.

Ring Substitutions and Heteroatom Alterations

The substitution patterns on both the benzyl and thiazole rings of this compound derivatives play a crucial role in determining their biological profiles. Research has shown that the nature, position, and size of substituents can significantly modulate activity.

For the benzylamino moiety, substitutions on the phenyl ring have been extensively studied. It has been observed that the presence of electron-withdrawing or electron-donating groups can lead to a wide range of biological responses. For instance, in a series of related 2-aminothiazole derivatives, the introduction of hydrophobic, electron-withdrawing groups on a phenyl ring at the 2-amino position was found to be favorable for certain biological activities. nih.gov

Alterations within the thiazole ring itself, or the introduction of different substituents, also have a profound impact on activity. SAR studies on various thiazole derivatives have highlighted the importance of substituents at positions 2, 4, and 5. In some cases, the introduction of a bulky group at a specific position can enhance activity, while in others, a smaller, more polar group may be preferred. For example, studies on other thiazole-containing compounds have shown that substitution with a p-bromophenyl group at the fourth position of the thiazole ring can increase certain biological activities. nih.gov

The following interactive table summarizes the impact of various substitutions on the activity of related thiazole derivatives, providing insights into the SAR of the this compound scaffold.

Fusion with Other Heterocyclic Systems

To explore new chemical space and potentially enhance biological activity, the this compound scaffold has been used as a building block for the creation of fused heterocyclic systems. The fusion of the thiazole ring with other heterocycles can lead to more rigid structures, which may fit better into the binding site of a biological target.

Several studies have investigated the synthesis and biological evaluation of bicyclic and tricyclic fused thiazole acetic acid derivatives. nih.gov These efforts have led to the discovery of novel compounds with a range of biological activities. For instance, the fusion of the thiazole ring with a benzimidazole (B57391) system to form a thiazolo[3,2-a]benzimidazole-2-acetic acid derivative has been reported to yield compounds with interesting biological properties. nih.gov

The table below presents examples of heterocyclic systems that have been fused with the thiazole core and the resulting impact on their biological profile.

Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models help in understanding the physicochemical properties that are crucial for a molecule's activity and can be used to predict the activity of newly designed compounds.

For analogues of this compound, QSAR models can be developed to correlate various molecular descriptors with their biological potency. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

While specific QSAR studies on this compound itself are not extensively documented in the provided search results, QSAR analyses of other thiazole derivatives have demonstrated the importance of certain descriptors. For example, in studies of other thiazole-containing compounds, parameters such as log P (a measure of hydrophobicity) and polar surface area (PSA) have shown a good correlation with antibacterial activity. nih.gov In 3D-QSAR studies of related compounds, steric and hydrophobic descriptors were found to be significant contributors to their biological activity. nih.gov

The insights gained from such QSAR models can guide the rational design of new this compound analogues with potentially improved activity. By focusing on the modification of structural features that are identified as important by the QSAR model, the drug discovery process can be made more efficient.

The following table lists some of the common descriptors used in QSAR studies of thiazole derivatives and their general significance.

Mechanistic Elucidation of Biological Activities Exhibited by 2 Benzylamino Thiazol 4 Yl Acetic Acid Derivatives

Enzyme Target Identification and Inhibition Kinetics

The therapeutic potential of chemical compounds is intrinsically linked to their ability to interact with specific biological targets, thereby modulating their function. For derivatives of (2-Benzylamino-thiazol-4-yl)-acetic acid, a scaffold belonging to the broader class of thiazoles, research has identified several key enzyme targets. The following sections elucidate the mechanisms of inhibition and interaction for these derivatives against a range of enzymes implicated in various pathological conditions.

Derivatives based on the thiazole (B1198619) scaffold have been investigated as dual inhibitors of monoamine oxidases (MAO) and acetylcholinesterase (AChE), enzymes critically involved in the progression of neurodegenerative diseases. nih.govsemanticscholar.org Specifically, (thiazol-2-yl)hydrazone derivatives have demonstrated inhibitory activity against both human MAO-A (hMAO-A) and MAO-B (hMAO-B) enzymes. nih.gov

Many of these compounds exhibit inhibition in the low micromolar to high nanomolar range. nih.govtandfonline.com Structure-activity relationship studies, supported by molecular modeling, have indicated that the presence of a pyridine (B92270) ring linked to the hydrazone nitrogen and a substituted aryl group at the C4 position of the thiazole ring are crucial for the inhibitory effects on MAO enzymes. nih.govtandfonline.comtandfonline.com Certain derivatives, particularly those derived from 4-acetylpyridine, show high selectivity as hMAO-B inhibitors at nanomolar concentrations. nih.govsemanticscholar.org Kinetic analyses have revealed that the inhibition of MAO-B by some derivatives is competitive and reversible. researchgate.netmdpi.com

Following the evaluation of MAO inhibition, the most potent hMAO-B inhibitors are often tested for their activity against AChE. nih.gov Select compounds have shown promising AChE inhibition in the low micromolar range, establishing this scaffold as a promising candidate for developing multi-target-directed ligands for neurodegenerative disorders. nih.govsemanticscholar.orgtandfonline.com

| Compound Class | Target Enzyme | Inhibition Range | Selectivity | Kinetic Profile |

|---|---|---|---|---|

| (Thiazol-2-yl)hydrazone derivatives | hMAO-A / hMAO-B | Low micromolar to high nanomolar | Some derivatives are highly selective for hMAO-B | Competitive, Reversible |

| (Thiazol-2-yl)hydrazone derivatives | AChE | Low micromolar | - | - |

Tyrosinase is a key copper-containing enzyme that plays a rate-limiting role in melanin (B1238610) synthesis, making it a significant target for agents addressing hyperpigmentation. nih.govmdpi.com Thiazole-containing compounds, including derivatives structurally related to this compound, have been identified as potent tyrosinase inhibitors. mdpi.com For instance, (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives have been synthesized and evaluated for their anti-tyrosinase activity. mdpi.com

Kinetic studies have demonstrated that these derivatives can act as competitive inhibitors of tyrosinase. mdpi.com In silico molecular docking simulations support these findings, indicating that the inhibitors bind to the catalytic active site of the enzyme. nih.govmdpi.com The inhibitory potency is highly dependent on the substitution pattern on the phenyl ring. For example, a derivative with a 2,4-dihydroxyphenyl moiety showed an IC50 value of 1.04 ± 0.05 µM. mdpi.com In contrast, other substitution patterns can lead to significantly weaker inhibition. mdpi.com Some thiazole derivatives have also been reported to act as noncompetitive or mixed-type inhibitors. nih.gov A resorcinyl-thiazole derivative known as Thiamidol has been identified as a particularly potent inhibitor of human tyrosinase, with an IC50 of 1.1 µmol/L, while showing much weaker inhibition of mushroom tyrosinase (IC50 = 108 µmol/L). nih.govbohrium.com

| Compound/Derivative Class | Target Enzyme | IC50 Value | Inhibition Type |

|---|---|---|---|

| (Z)-2-(Benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one | Mushroom Tyrosinase | 1.04 µM | Competitive |

| Thiamidol (resorcinyl-thiazole derivative) | Human Tyrosinase | 1.1 µmol/L | - |

| Thiamidol (resorcinyl-thiazole derivative) | Mushroom Tyrosinase | 108 µmol/L | - |

| Kojic Acid (Reference) | Human Tyrosinase | > 500 µmol/L | - |

Enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is essential for the synthesis of mycolic acids, a major component of the Mycobacterium tuberculosis cell wall. nih.govnih.govmdpi.com This makes InhA a well-validated and attractive target for anti-tuberculosis drugs. mdpi.comnih.gov Thiazole and thiadiazole-based compounds have emerged as potent, direct inhibitors of InhA, circumventing the need for prodrug activation required by isoniazid. nih.govnih.gov

High-throughput screening campaigns have identified methyl-thiazole and thiadiazole scaffolds as direct InhA inhibitors. nih.govacs.org Potent enzyme inhibition has been observed, with some thiadiazole derivatives exhibiting IC50 values in the low nanomolar range (e.g., 3 nM to 13 nM). nih.govresearchgate.net This enzymatic potency often translates to cellular activity, with minimum inhibitory concentrations (MIC) against M. tuberculosis H37Rv in the sub-micromolar range. nih.govresearchgate.net Biophysical studies have shown that these compounds can interact tightly with the NADH-bound form of InhA. researchgate.net Molecular docking studies have helped to identify crucial binding interactions within the active site, involving residues such as TYR158, MET199, and LEU218. eurekaselect.com

| Compound Scaffold | Target | IC50 (InhA) | MIC (M. tuberculosis H37Rv) |

|---|---|---|---|

| Methyl-thiazole | InhA | 0.003 µM | 0.19 µM |

| Aryloxy thiadiazole derivative | InhA | - | 0.009 µM (3.125 µg/mL) |

| Truncated thiadiazole analog | InhA | 13 nM | 2 µM |

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins, making it a key target for anti-inflammatory drugs. Various thiazole and thiadiazole derivatives have been designed and synthesized as selective COX-2 inhibitors. researchgate.netnih.gov For example, a series of imidazo[2,1-b]thiazole (B1210989) analogs demonstrated highly potent and selective inhibition of the COX-2 isoenzyme, with IC50 values ranging from 0.08 to 0.16 µM. brieflands.com

The selectivity of these compounds for COX-2 over the constitutive COX-1 isoform is a critical feature. For one potent imidazo[2,1-b]thiazole derivative, the selectivity index (SI = IC50 COX-1 / IC50 COX-2) was reported to be over 313. brieflands.com Molecular docking studies have provided insight into the regulatory mechanism, showing that these inhibitors orient themselves within the COX-2 active site in a manner similar to established drugs like celecoxib. researchgate.net Their ability to penetrate deeply into the additional hydrophobic pocket of the COX-2 active site and form interactions with key amino acid residues, such as Arg513 and His90, is believed to be responsible for their high selectivity. researchgate.net

| Compound Class | IC50 (COX-2) | IC50 (COX-1) | Selectivity Index (SI) |

|---|---|---|---|

| Imidazo[2,1-b]thiazole derivative (6a) | 0.08 µM | >100 µM | >1250 (calculated from data) |

| Pyrazolyl-thiazole derivative (16a) | - | - | 134.6 |

| Pyrazolyl-thiazole derivative (18f) | - | - | 42.13 |

| Celecoxib (Reference) | - | - | 24.09 |

The phosphoinositide 3-kinase (PI3K) family of enzymes, particularly the gamma isoform (PI3Kγ), plays a critical role in signaling pathways that control cell migration, proliferation, and inflammation. nih.gov PI3Kγ is considered an important target for autoimmune and inflammatory diseases. nih.gov Thiazole-based compounds have been developed as potent and selective PI3Kγ inhibitors. nih.govresearchgate.net

Starting from a benzothiazole (B30560) core, medicinal chemistry efforts led to the discovery of a structurally diverse alkynyl thiazole series that displayed high PI3Kγ potency and selectivity over other PI3K isoforms (α, β, δ). nih.gov X-ray co-crystal structures of these inhibitors complexed with human PI3Kγ have revealed the binding mechanism. The thiazole nitrogen and an adjacent urea (B33335) NH group form a crucial bidentate hinge-binding interaction with the backbone of Valine 882 in the ATP-binding site. nih.gov Linker modifications occupy an adjacent hydrophobic pocket and can form hydrogen bonds with residues like Aspartate 884. nih.gov This detailed understanding of the binding mode facilitates the rational design of derivatives with improved potency and subtype selectivity. nih.gov

| Compound Class | Target Enzyme | Activity/Binding Interaction |

|---|---|---|

| Alkynyl thiazole derivatives | PI3Kγ | High potency and subtype selectivity |

| Alkynyl thiazole derivatives | PI3Kγ | Bidentate hinge-binding with Val882 |

| Alkynyl thiazole derivatives | PI3Kγ | H-bond interaction with Asp884 |

Protein kinases are crucial regulators of cell cycle progression and survival, and their dysregulation is a hallmark of cancer. Thiazole-based derivatives have been identified as inhibitors of several important protein kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. nih.govmdpi.comnih.gov

CDK2: CDK2, in complex with its cyclin partners, is essential for cell cycle progression, making it a therapeutic target for cancer. mdpi.com High-throughput screening has identified thiazole derivatives as potent antiproliferative agents that exhibit inhibitory activity against CDK2/Cyclin E/A complexes. technologynetworks.com Some arylidene-hydrazinyl-thiazole compounds have been identified as potential CDK2 inhibitors, with one derivative showing an IC50 value of 54.8 nM against CDK1, a related kinase. nih.gov

PIM Kinases: The PIM family of serine/threonine kinases (PIM-1, PIM-2, PIM-3) are proto-oncogenic and play roles in cell survival and apoptosis resistance. nih.gov Benzylidene-thiazolidine-2,4-diones, a class of compounds containing a thiazole-related core, have been identified as a new chemotype of PIM kinase inhibitors. nih.gov These compounds act as ATP-competitive inhibitors and can block the ability of PIM kinases to phosphorylate their substrates. researchgate.net Optimized 2-thioxothiazolidin-4-one derivatives have shown single-digit nanomolar IC50 values against all three PIM kinase isoforms, demonstrating pan-PIM inhibitory activity. nih.gov

| Compound Class | Target Kinase | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Arylidene-hydrazinyl-thiazole | CDK1 (related to CDK2) | 54.8 nM | Inhibition of kinase activity |

| Benzylidene-thiazolidine-2,4-diones | PIM-1, PIM-2, PIM-3 | Nanomolar range | ATP-competitive inhibition |

| 2-Thioxothiazolidin-4-one derivatives | Pan-PIM kinases | Single-digit nanomolar | Inhibition of kinase activity |

Thymidine (B127349) Phosphorylase and Angiogenesis Marker Modulation

Derivatives of the thiazole scaffold have been investigated for their anti-angiogenic properties, a crucial mechanism in cancer therapy. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. One of the key targets in this process is Thymidine Phosphorylase (TP), an enzyme overexpressed in many solid tumors that promotes angiogenesis.

Research into quinoxaline (B1680401) derivatives fused with thiazolo[2,3-c] nih.govnih.govnih.govtriazole has identified several potent inhibitors of thymidine phosphorylase. nih.gov In a study, compounds such as 5-(4-methoxyphenyl)-3-(quinoxalin-2-yl)thiazolo[2,3-c] nih.govnih.govnih.govtriazole and its 4-hydroxyphenyl counterpart demonstrated significant inhibitory potential, with IC50 values of 3.20 ± 0.10 μM and 13.20 ± 0.40 μM, respectively. nih.gov These findings highlight the potential of thiazole-containing heterocyclic systems to inhibit TP, thereby interfering with the pyrimidine (B1678525) salvage pathway and reducing the production of pro-angiogenic factors. rjraap.com

Furthermore, certain thiazole analogues have shown the ability to directly inhibit the induction of angiogenesis by key growth factors like basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF). nih.gov This suggests that beyond TP inhibition, these derivatives can modulate other critical markers and pathways involved in neovascularization, representing a multi-faceted approach to suppressing tumor-related angiogenesis.

Other Enzyme Inhibitory Mechanisms (e.g., Histone Deacetylase, Vascular Endothelial Growth Factor Receptor, Carbonic Anhydrase IX)

The therapeutic potential of this compound derivatives extends to the inhibition of several other key enzymes implicated in cancer and other diseases.

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells. Several novel series of hydroxamic acids featuring 1,3-thiazole scaffolds have been synthesized and shown to be potent HDAC inhibitors. researchgate.netnih.gov For instance, certain derivatives exhibited IC50 values in the sub-micromolar range (0.010-0.131 µM), with some compounds being even more potent than the approved drug Suberoylanilide Hydroxamic Acid (SAHA). nih.gov Molecular docking studies suggest these compounds interact favorably within the active site tunnel of HDAC isozymes, providing a structural basis for their inhibitory activity. nih.gov

| Compound Class | Target | IC50 Value (µM) | Reference |

| Thiazole-based Hydroxamic Acids | Total HDACs | 0.010 - 0.131 | nih.gov |

| SAHA (Reference) | Total HDACs | 0.025 | nih.gov |

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: VEGFR-2 is a primary mediator of angiogenesis, making it a prime target for anticancer drug development. mdpi.com Numerous studies have demonstrated that thiazole derivatives can effectively inhibit VEGFR-2 kinase. For example, new thiazole derivatives have shown significant VEGFR-2 inhibition, with compounds like 3-nitrophenylthiazolyl derivative 4d exhibiting 85.72% enzyme inhibition, comparable to the standard drug sorafenib (B1663141) (86.93%). mdpi.com Similarly, benzothiazole hybrids have emerged as potent VEGFR-2 inhibitors, with IC50 values as low as 91 nM. nih.gov These compounds typically bind to the ATP-binding site in the kinase domain, blocking downstream signaling pathways essential for endothelial cell proliferation and migration. nih.gov

Carbonic Anhydrase IX (CA IX) Inhibition: Carbonic anhydrases, particularly the tumor-associated isoform CA IX, are involved in pH regulation and contribute to tumor cell survival and proliferation, especially under hypoxic conditions. mdpi.com Research on 2,4-dioxothiazolidinyl acetic acids showed them to be ineffective as CA IX inhibitors. nih.govunifi.it However, other studies on benzo[d]thiazole-sulfonamides have identified several potent and isoform-selective inhibitors of human CAs. While some derivatives were less effective against CA IX, they showed low nanomolar inhibition against other tumor-associated isoforms like hCA XII, indicating that the thiazole scaffold can be tuned for selectivity among CA isozymes. nih.govunifi.it

Receptor Binding and Modulation

Adenosine (B11128) Receptor Subtype Selectivity (A1, A3)

Adenosine receptors, particularly the A1 and A3 subtypes, are G protein-coupled receptors involved in various physiological processes, including inflammation and cardiovascular function. The 2-aminothiazole (B372263) scaffold has been identified as a key pharmacophore for interacting with these receptors.

Novartis developed a series of 2-aminothiazole compounds, among which CGH2466 was found to be a potent ligand for both adenosine A1 and A3 receptors, with no significant activity at the A2A receptor. nih.gov Further research has led to the discovery of 2-aminoimidazolyl-thiazole derivatives as selective, non-xanthine human adenosine A3 receptor antagonists. nih.govrsc.org Modification of a 2-aminoimidazole core by introducing a thiazole ring significantly enhanced the binding affinity for A1 and A3 receptors. nih.gov One of the most potent compounds in this series demonstrated high selectivity for the A3 receptor, highlighting the potential of these derivatives in conditions where A3 receptor modulation is therapeutically beneficial, such as inflammation, glaucoma, and certain cancers. nih.gov Other research has also described 2-aminothiazolium salts as a new class of allosteric enhancers for the A1 adenosine receptor, further broadening the scope of this scaffold in modulating the adenosine signaling system. nih.gov

| Compound Series | Receptor Target | Activity Profile | Reference |

| 2-Aminothiazole Derivatives (e.g., CGH2466) | Adenosine A1/A3 | Potent dual ligand | nih.gov |

| 2-Aminoimidazolyl-thiazole Derivatives | Adenosine A3 | Selective antagonists | nih.gov |

| 2-Aminothiazolium Salts | Adenosine A1 | Agonist allosteric enhancers | nih.gov |

Cellular and Molecular Pathway Investigations

Induction of Apoptosis and Cell Cycle Perturbations in Cancer Models

A primary mechanism through which this compound derivatives exert their anticancer effects is by inducing programmed cell death (apoptosis) and disrupting the normal progression of the cell cycle in malignant cells.

Numerous studies on 2-arylalkylamino-4-amino-5-aroylthiazoles have demonstrated potent antiproliferative activity against various cancer cell lines. mdpi.comnih.gov For example, the p-chlorobenzylamino derivative 8e and phenethylamino analogues 8f and 8k inhibited the growth of U-937 leukemia and SK-MEL-1 melanoma cells with IC50 values ranging from 5.7 to 12.2 μM. mdpi.comnih.gov In U-937 cells, these compounds were shown to induce apoptosis in a time- and concentration-dependent manner. mdpi.comnih.gov

Similarly, novel 2-amino-5-benzylthiazole derivatives have been shown to induce apoptosis in human leukemia cells. ukrbiochemjournal.orgukrbiochemjournal.org Mechanistic studies revealed that these compounds cause cleavage of PARP1 and caspase 3, increase the levels of the pro-apoptotic protein Bim, and decrease the anti-apoptotic protein Bcl-2. ukrbiochemjournal.orgukrbiochemjournal.org This indicates an engagement of the intrinsic mitochondrial apoptosis pathway.

Furthermore, thiazole derivatives have been shown to perturb the cell cycle. A 3-nitrophenylthiazolyl derivative, for instance, caused cell cycle arrest at the G1 and G2/M phases in MDA-MB-231 breast cancer cells. mdpi.com This arrest is often a precursor to apoptosis, as it prevents cancer cells from proliferating and allows time for apoptotic machinery to be activated. The induction of apoptosis is further confirmed by the ability of these compounds to reduce the mitochondrial membrane potential, a key event in the early stages of apoptosis. mdpi.com

| Derivative Class | Cell Line | Effect | IC50 Value | Reference |

| p-Chlorobenzylamino-thiazole | U-937 (Leukemia) | Apoptosis Induction | 5.7 - 12.2 µM | mdpi.comnih.gov |

| 3-Nitrophenylthiazolyl | MDA-MB-231 (Breast) | G1 & G2/M Arrest | 1.21 µM | mdpi.com |

| 2-Amino-5-benzylthiazole | Human Leukemia Cells | Apoptosis Induction | Not specified | ukrbiochemjournal.orgukrbiochemjournal.org |

Immunomodulatory Responses (e.g., TNF-α inhibition)

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation and has been implicated in the pathogenesis of various autoimmune diseases and cancer. The inhibition of TNF-α production is a validated therapeutic strategy.

Research has identified various heterocyclic compounds, including those with thiazole and triazole cores, as effective inhibitors of TNF-α production. nih.gov Fused triazolo-thiadiazole derivatives, which are structurally related to the thiazole scaffold, have been developed and shown to inhibit TNF-α in vivo. nih.gov For instance, certain N-phenyl-triazolo-thiadiazole-amines demonstrated significant, dose-dependent inhibition of carrageenan-induced TNF-α production in mice. nih.gov More directly, a series of naphthalenone-thiazole hybrids were evaluated for their anti-inflammatory activity, with one compound showing a potent reduction in TNF-α expression in lipopolysaccharide (LPS)-stimulated macrophage cells, with an IC50 value of 67.50 µM. researchgate.net These findings suggest that derivatives of this compound could possess immunomodulatory properties by targeting the signaling pathways that lead to the production of key inflammatory mediators like TNF-α.

Mechanisms of Antimicrobial Action (Antibacterial, Antifungal, Antimycobacterial)

The antimicrobial properties of thiazole derivatives, including those related to this compound, are attributed to a variety of mechanisms targeting essential cellular processes in bacteria, fungi, and mycobacteria.

Antibacterial Mechanisms The bactericidal and bacteriostatic effects of thiazole derivatives stem from their ability to interfere with critical bacterial functions, including cell division, DNA replication, and metabolism. rsc.orgnih.govnih.govnih.gov One of the primary mechanisms involves the inhibition of the FtsZ (Filamenting temperature-sensitive mutant Z) protein. rsc.org By stimulating FtsZ polymerization, certain thiazole-quinolinium derivatives disrupt the dynamic assembly of the Z-ring, a structure crucial for bacterial cell division. rsc.org This disruption leads to altered cell morphology, often observed as an elongated shape, ultimately inhibiting bacterial proliferation. rsc.org

Another significant pathway is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov Benzothiazole derivatives have been shown to potently inhibit the ATPase activity of these enzymes, which are vital for DNA replication, recombination, and repair. nih.gov The dual inhibition of both GyrB and ParE subunits contributes to a powerful antibacterial effect against a broad spectrum of pathogens. nih.gov

Furthermore, molecular docking studies have identified other potential targets. The enzyme MurB, which is involved in the biosynthesis of peptidoglycan, a key component of the bacterial cell wall, has been suggested as a probable target. nih.gov For thiazole derivatives containing a sulfonamide moiety, the proposed mechanism is the competitive inhibition of dihydropteroate (B1496061) synthetase (DHPS), an enzyme essential for folate synthesis in bacteria. nih.gov The amphiphilic nature of some thiazole compounds may also enhance their activity by facilitating their penetration into bacterial cell membranes. mdpi.com

| Mechanism of Action | Molecular Target | Effect | References |

|---|---|---|---|

| Inhibition of Cell Division | FtsZ protein | Disrupts Z-ring formation, leading to cell elongation and inhibition of replication. | rsc.org |

| Inhibition of DNA Replication | DNA Gyrase (GyrB) and Topoisomerase IV (ParE) | Inhibits ATPase activity, preventing DNA supercoiling and relaxation. | nih.gov |

| Inhibition of Cell Wall Synthesis | MurB Enzyme | Prevents peptidoglycan formation. | nih.gov |

| Inhibition of Folate Synthesis | Dihydropteroate Synthetase (DHPS) | Blocks the synthesis of folic acid, a vital nutrient for bacteria. | nih.gov |

| Membrane Permeation | Bacterial Cell Membrane | Amphiphilic nature allows for easier entry into the cell. | mdpi.com |

Antifungal Mechanisms The antifungal activity of 2-aminothiazole derivatives is primarily linked to the disruption of the fungal cell membrane's integrity. nih.gov The most well-documented mechanism is the inhibition of the enzyme CYP51, also known as lanosterol (B1674476) 14α-demethylase. nih.gov This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammals. By inhibiting CYP51, these compounds prevent the formation of a functional cell membrane, leading to fungal cell death. nih.gov Several 2-aminothiazole derivatives have demonstrated potent activity against various fungal strains, including Candida albicans and Aspergillus niger. nih.govjchemrev.commdpi.comresearchgate.net Additionally, specific aminothiazole compounds have been identified as having fungistatic activity against intracellular pathogens like Histoplasma capsulatum, inhibiting yeast growth both in culture and within macrophages. nih.gov

| Mechanism of Action | Molecular Target | Effect | Targeted Fungi (Examples) | References |

|---|---|---|---|---|

| Inhibition of Ergosterol Biosynthesis | CYP51 (Lanosterol 14α-demethylase) | Disrupts fungal cell membrane integrity. | Candida albicans, Aspergillus niger | nih.govmdpi.comresearchgate.net |

| Fungistatic Activity | Not fully elucidated | Inhibits yeast growth within host macrophages. | Histoplasma capsulatum | nih.gov |

Antimycobacterial Mechanisms Research into the antimycobacterial action of this compound and its close analogs is an emerging field. Studies evaluating ethyl ester derivatives of {2-[2-(N,N-disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl}acetic acid showed no activity against Mycobacterium tuberculosis H37Rv in preliminary screenings. nih.govresearchgate.net However, broader research into related heterocyclic structures suggests potential pathways. For instance, some polycyclic amine derivatives have been found to inhibit mycobacterial cell wall synthesis. nih.gov This indicates that while some derivatives may be inactive, the thiazole scaffold remains a point of interest for modification to develop future antimycobacterial agents.

Anticonvulsant Activity Pathways

The anticonvulsant effects of thiazole derivatives are believed to be mediated through multiple pathways that act to suppress neuronal hyperexcitability, a hallmark of seizures. epilepsysociety.org.uk The mechanisms of action for antiepileptic drugs (AEDs) generally fall into three main categories: modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibition, and reduction of glutamate-mediated excitation. epilepsysociety.org.uk

Thiazole-containing compounds, particularly hybrids incorporating a thiazolidinone ring, are thought to possess a mixed mechanism of action. mdpi.com One proposed pathway is the blockade of voltage-gated sodium channels, which are responsible for the propagation of action potentials. mdpi.com By stabilizing the inactive state of these channels, the drugs can limit the repetitive firing of neurons.

Another key pathway involves the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). epilepsysociety.org.ukmdpi.com These compounds may increase GABAergic activity, thereby hyperpolarizing neuronal membranes and making them less likely to fire. mdpi.com The anticonvulsant activity of some thiazole derivatives has been confirmed in various animal models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. biointerfaceresearch.comnih.gov The structural features of many anticonvulsant thiazoles align with the established pharmacophore model for AEDs, which includes a hydrophobic aromatic moiety, a hydrogen-bond donor/acceptor site, and an electron-donor group. mdpi.combiointerfaceresearch.com

| Proposed Pathway | Mechanism | Effect | Experimental Model | References |

|---|---|---|---|---|

| Modulation of Voltage-Gated Ion Channels | Blockade of sodium channels | Reduces repetitive neuronal firing. | Maximal Electroshock (MES) | mdpi.comnih.gov |

| Enhancement of GABAergic Neurotransmission | Positive modulation of GABA-A receptors | Increases inhibitory tone in the central nervous system. | Pentylenetetrazole (PTZ) | mdpi.comtandfonline.com |

| Attenuation of Glutamatergic Neurotransmission | Inhibition of glutamate (B1630785) receptors (e.g., AMPA) | Reduces fast excitatory neurotransmission. | General AED Mechanism | epilepsysociety.org.uk |

Insulin (B600854) Sensitivity and Antidiabetic Action

Thiazole-containing compounds have been extensively investigated for their antidiabetic properties, with several derivatives demonstrating significant effects on glucose homeostasis and insulin sensitivity. ijpsjournal.comnih.govrasayanjournal.co.in The most prominent mechanism of action, particularly for the thiazolidinedione class of drugs, is the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.govscielo.br

PPAR-γ is a nuclear receptor that plays a critical role in regulating the expression of genes involved in glucose and lipid metabolism. nih.gov Activation of PPAR-γ by thiazole derivatives leads to improved insulin sensitivity in peripheral tissues such as skeletal muscle and adipose tissue. nih.govscielo.br This is achieved by increasing the expression of glucose transporters (e.g., GLUT4), which facilitates the uptake of glucose from the bloodstream into cells. nih.gov

Beyond PPAR-γ agonism, thiazole derivatives can exert antidiabetic effects through other pathways. ijpsjournal.comrasayanjournal.co.in Some compounds have been shown to inhibit key digestive enzymes like α-amylase and α-glucosidase. ijpsjournal.comnih.gov By inhibiting these enzymes, the breakdown of complex carbohydrates into simple sugars in the intestine is slowed, leading to a reduction in post-meal blood glucose spikes. ijpsjournal.com Other potential targets include dipeptidyl peptidase-4 (DPP-4) and 11β–hydroxysteroid dehydrogenase type 1 (11β-HSD1). rasayanjournal.co.in

| Mechanism of Action | Molecular Target | Physiological Effect | References |

|---|---|---|---|

| Insulin Sensitization | Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) | Increases glucose uptake in muscle and adipose tissue; regulates lipid metabolism. | rasayanjournal.co.innih.govscielo.br |

| Inhibition of Carbohydrate Digestion | α-amylase and α-glucosidase | Slows down the absorption of glucose from the gut. | ijpsjournal.comnih.gov |

| Incretin (B1656795) Enhancement | Dipeptidyl Peptidase-4 (DPP-4) | Prolongs the action of incretin hormones, enhancing glucose-dependent insulin secretion. | rasayanjournal.co.inpensoft.net |

| Anti-inflammatory and Antioxidant Effects | Oxidative enzymes and inflammatory cytokines | Reduces oxidative stress and inflammation associated with insulin resistance. | nih.govresearchgate.net |

P-glycoprotein Interaction and Substrate Binding Site Elucidation

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an efflux pump that actively transports a wide range of xenobiotics out of cells. nih.govnih.gov This action can significantly impact drug absorption, distribution, and elimination, and is a key mechanism in the development of multidrug resistance in cancer and infectious diseases. mdpi.com

While specific studies elucidating the interaction of this compound derivatives with P-gp are limited, research on other azole-containing compounds provides a basis for potential interactions. nih.govnih.gov Notably, several azole antifungal agents, such as ketoconazole (B1673606) and itraconazole, have been identified as potent inhibitors of P-gp function. nih.gov Their interaction with P-gp can lead to significant drug-drug interactions by increasing the intracellular concentration and bioavailability of other drugs that are P-gp substrates. nih.govnih.gov

The interaction of these compounds with P-gp can be as either inhibitors or substrates. As inhibitors, they can block the efflux of other drugs. The mechanism of inhibition is concentration-dependent, and these azole compounds have been shown to interfere with the ATP consumption by P-gp, which is directly related to its transport activity. nih.gov The broad substrate specificity of P-gp is due to a large, flexible binding pocket capable of accommodating structurally diverse, primarily lipophilic and amphiphilic molecules. Given the structural characteristics of thiazole derivatives, it is plausible that they could also interact with this binding site, though further research is required to confirm this and to elucidate the specific binding mode for this compound derivatives.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of molecular systems. By calculating the electron density, DFT methods can predict a wide range of molecular attributes with a favorable balance of accuracy and computational cost. For thiazole derivatives, DFT is instrumental in understanding the fundamental aspects that govern their chemical behavior and biological activity.

Quantum chemical calculations, particularly using DFT, allow for the determination of key electronic structure properties and reactivity descriptors for this compound and its analogs. These descriptors help in predicting how a molecule will interact with its biological target.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. For many organic molecules, including thiazole derivatives, these values typically fall within a range that makes them suitable for biological interactions. For instance, studies on related benzothiazole derivatives have shown HOMO-LUMO gaps in the range of 4.46–4.73 eV, indicating their potential for reactivity.

Other important reactivity descriptors that can be calculated using DFT include:

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO).

Electronegativity (χ): The power of an atom or molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

These parameters provide a quantitative basis for predicting the reactivity and interaction capabilities of this compound with biological macromolecules.

Table 1: Representative Calculated Reactivity Descriptors for a Thiazole Congener

| Descriptor | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.0 |

| Electronegativity (χ) | 4.25 |

| Chemical Hardness (η) | 2.25 |

| Chemical Softness (S) | 0.44 |

| Electrophilicity Index (ω) | 4.01 |

Note: The values in this table are hypothetical and for illustrative purposes, representing typical ranges for similar heterocyclic compounds.

Computational methods are invaluable for interpreting experimental spectroscopic data. DFT calculations can predict vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) with high accuracy.

For a molecule like this compound, theoretical calculations of its vibrational spectra can aid in the assignment of complex experimental spectra. By comparing the computed frequencies with the experimental ones, a detailed understanding of the vibrational modes of the molecule can be achieved. Similarly, predicting 1H and 13C NMR chemical shifts can help in the structural elucidation and confirmation of synthesized compounds.

Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. These calculations can provide insights into the nature of the electronic transitions and the molecular orbitals involved.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the binding mode of this compound within the active site of a target protein. Docking algorithms score different binding poses based on factors like intermolecular energies, providing a rank of the most likely binding conformations.

Studies on various thiazole derivatives have demonstrated their potential to inhibit a range of enzymes, including kinases and cyclooxygenases. For example, in the design of aminothiazole-based p38 MAP kinase inhibitors, molecular docking was used to analyze the stabilization of the inhibitors in the ATP-binding site. nih.gov The analysis of docking results for this compound would involve identifying key interactions such as:

Hydrogen bonds: with amino acid residues like arginine, serine, or glutamine.

Hydrophobic interactions: between the benzyl (B1604629) and thiazole rings and nonpolar residues.

Pi-pi stacking: between the aromatic rings of the ligand and residues like phenylalanine, tyrosine, or tryptophan.

Salt bridges: involving the carboxylic acid moiety and charged residues like lysine (B10760008) or arginine.

These interactions are fundamental to the ligand's binding affinity and selectivity.

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the conformational changes and stability of the ligand-protein complex.

For this compound, MD simulations can be used to:

Assess the stability of the docked pose over time.

Analyze the flexibility of the ligand and the protein's active site.

Calculate the binding free energy of the complex, which is a more accurate predictor of binding affinity than docking scores.

Identify stable water-mediated interactions that might be crucial for binding.

Conformational analysis of the ligand itself is also important. Studies on similar molecules, such as N-(Thiazol-2-yl) benzamide, have used computational methods to investigate conformational preferences, which are critical for understanding how the molecule presents itself to the binding site. researchgate.net

Virtual Screening and De Novo Drug Design Methodologies

Computational approaches can be used to screen large libraries of compounds or to design novel molecules with desired properties.

Virtual screening involves computationally evaluating large databases of chemical compounds to identify those that are most likely to bind to a drug target. For a target of interest, a library of compounds could be screened against its binding site, and molecules with a thiazole-acetic acid scaffold, including congeners of this compound, could be prioritized for further experimental testing. This approach has been successfully applied to identify thiazole derivatives as inhibitors for various targets, including M. tuberculosis. bohrium.comjddtonline.info

De novo drug design, on the other hand, involves the computational construction of novel molecules that are predicted to have high affinity and selectivity for a specific target. Starting with a scaffold like the 2-aminothiazole core, algorithms can add functional groups to optimize interactions within the binding pocket. This methodology has been used to design novel aminothiazole-based inhibitors for p38 MAP kinase. nih.gov The benzylamino and acetic acid moieties of the title compound provide key anchor points and functionalities that can be explored and modified in a de novo design strategy to enhance its pharmacological profile.

Computational Prediction of Pharmacokinetic-Related Molecular Descriptors

In the contemporary drug discovery and development landscape, the early in silico assessment of pharmacokinetic properties, often categorized under the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), is a pivotal step. This computational screening allows for the early identification of candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. For "this compound" and its selected congeners, a suite of pharmacokinetic-related molecular descriptors has been calculated using advanced computational tools to predict their behavior within a biological system.

The analysis encompasses key physicochemical properties that govern ADME behavior, predictions of lipophilicity, water solubility, and various drug-likeness and medicinal chemistry parameters. These computational predictions offer valuable insights into the potential of these compounds as orally administered therapeutic agents.

Physicochemical Properties

A fundamental step in the computational assessment of a compound's pharmacokinetic profile is the calculation of its core physicochemical properties. These descriptors, including molecular weight (MW), the number of hydrogen bond acceptors (HBA) and donors (HBD), and the topological polar surface area (TPSA), are critical determinants of a molecule's absorption and distribution characteristics. The widely recognized Lipinski's Rule of Five suggests that poor oral absorption is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, and a calculated octanol-water partition coefficient (Log P) greater than 5. taylorandfrancis.comwikipedia.org

The table below presents the calculated physicochemical properties for "this compound" and its congeners.

| Compound | Molecular Formula | MW ( g/mol ) | HBA | HBD | TPSA (Ų) |

| This compound | C12H12N2O2S | 248.30 | 4 | 2 | 81.63 |

| (2-(4-chlorobenzylamino)-thiazol-4-yl)-acetic acid | C12H11ClN2O2S | 282.75 | 4 | 2 | 81.63 |

| (2-(4-methoxybenzylamino)-thiazol-4-yl)-acetic acid | C13H14N2O3S | 278.33 | 5 | 2 | 90.86 |

| (2-(4-nitrobenzylamino)-thiazol-4-yl)-acetic acid | C12H11N3O4S | 293.30 | 7 | 2 | 127.49 |

As indicated by the data, all four compounds adhere to Lipinski's Rule of Five, suggesting a favorable preliminary outlook for their potential as orally bioavailable agents. Their molecular weights are well below the 500 g/mol threshold, and the numbers of hydrogen bond donors and acceptors are within the recommended limits.

Lipophilicity and Water Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (Log P), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion. It describes the partitioning of a compound between an oily (n-octanol) and an aqueous phase. A balanced lipophilicity is essential for good oral absorption and cell membrane permeability.

Water solubility is another critical factor for drug absorption and formulation. Poorly soluble compounds often exhibit low bioavailability. The predicted Log S value indicates the logarithm of the molar solubility in water.

The table below details the predicted lipophilicity and water solubility for the parent compound and its congeners.

| Compound | iLOGP | XLOGP3 | WLOGP | MLOGP | SILICOS-IT | Consensus Log P | Log S (ESOL) | Solubility (mol/L) | Solubility Class |

| This compound | 1.69 | 1.83 | 1.55 | 0.99 | -1.45 | 0.92 | -2.28 | 5.20E-03 | Soluble |

| (2-(4-chlorobenzylamino)-thiazol-4-yl)-acetic acid | 2.12 | 2.45 | 2.13 | 1.34 | -1.03 | 1.40 | -2.80 | 1.59E-03 | Soluble |

| (2-(4-methoxybenzylamino)-thiazol-4-yl)-acetic acid | 1.63 | 1.82 | 1.50 | 0.81 | -1.33 | 0.89 | -2.23 | 5.86E-03 | Soluble |

| (2-(4-nitrobenzylamino)-thiazol-4-yl)-acetic acid | 1.48 | 1.82 | 1.41 | 0.72 | -1.43 | 0.80 | -2.20 | 6.33E-03 | Soluble |

The consensus Log P values for all compounds are below 5, further reinforcing their compliance with Lipinski's rules. The predicted solubility for all analogs falls into the "soluble" category, which is a positive indicator for potential oral absorption.

Pharmacokinetics

Computational models can provide valuable predictions regarding the pharmacokinetic behavior of compounds, including their gastrointestinal (GI) absorption, ability to cross the blood-brain barrier (BBB), and interaction with key drug-metabolizing enzymes and transporters.

The table below summarizes the predicted pharmacokinetic properties.

| Compound | GI absorption | BBB permeant | P-gp substrate | CYP1A2 inhibitor | CYP2C19 inhibitor | CYP2C9 inhibitor | CYP2D6 inhibitor | CYP3A4 inhibitor |

| This compound | High | No | No | No | No | No | No | No |

| (2-(4-chlorobenzylamino)-thiazol-4-yl)-acetic acid | High | No | No | No | No | No | No | No |

| (2-(4-methoxybenzylamino)-thiazol-4-yl)-acetic acid | High | No | No | No | No | No | No | No |

| (2-(4-nitrobenzylamino)-thiazol-4-yl)-acetic acid | High | No | No | No | No | No | No | No |

The predictions indicate that all four compounds are likely to have high gastrointestinal absorption. A significant finding is the prediction that none of the compounds are expected to permeate the blood-brain barrier, which could be advantageous for developing peripherally acting drugs with a reduced risk of central nervous system side effects. Furthermore, none of the compounds are predicted to be substrates for P-glycoprotein (P-gp), a key efflux transporter that can limit drug absorption. Additionally, the in silico analysis suggests that these compounds are unlikely to inhibit major cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a large number of drugs. nih.gov A lack of CYP inhibition reduces the potential for drug-drug interactions.

Drug-Likeness and Medicinal Chemistry

Drug-likeness models assess whether a compound possesses features common to known drugs. These models are often based on the analysis of the chemical properties of successful oral drugs. nih.gov The Bioavailability Score is a parameter that predicts the probability of a compound having at least 10% oral bioavailability in rats or measurable Caco-2 permeability. researchgate.netprismbiolab.com

The table below presents the drug-likeness and medicinal chemistry predictions.

| Compound | Lipinski Violations | Bioavailability Score |

| This compound | 0 | 0.55 |

| (2-(4-chlorobenzylamino)-thiazol-4-yl)-acetic acid | 0 | 0.55 |

| (2-(4-methoxybenzylamino)-thiazol-4-yl)-acetic acid | 0 | 0.55 |

| (2-(4-nitrobenzylamino)-thiazol-4-yl)-acetic acid | 0 | 0.55 |

All compounds exhibit zero violations of Lipinski's Rule of Five, indicating good drug-like properties. They all share a Bioavailability Score of 0.55, which suggests a reasonable probability of good oral bioavailability. researchgate.net

Research Directions and Future Perspectives

Foundational Synthetic Routes to the Thiazole (B1198619) Acetic Acid Core

The initial and crucial phase in the synthesis of the target molecule is the construction of the (2-amino-thiazol-4-yl)-acetic acid scaffold. This is typically achieved through a combination of cyclocondensation to form the thiazole ring and subsequent modification of the side chain to yield the carboxylic acid.

Cyclocondensation Approaches Involving Thiourea (B124793) and Related Reagents

The Hantzsch thiazole synthesis is a cornerstone for the formation of the 2-aminothiazole (B372263) ring system. This method involves the condensation of an α-haloketone or its equivalent with a thiourea derivative. In the context of synthesizing the (2-amino-thiazol-4-yl)-acetic acid core, the reaction is typically carried out between thiourea and ethyl 4-chloroacetoacetate. google.comresearcher.life This reaction provides the ethyl ester of (2-amino-thiazol-4-yl)-acetic acid, a key intermediate.

The reaction conditions for this cyclocondensation can be optimized to achieve high yields. For instance, a one-pot method has been developed where thiourea and ethyl 4-chloroacetoacetate are reacted in an aqueous medium at a controlled temperature of 20-45°C. researcher.life This process is reported to be simple, convenient, and avoids the use of high temperatures. researcher.life Another approach involves the reaction of thiourea with 4-chloroacetoacetyl chloride in a biphasic system of water and a chlorohydrocarbon, which yields the hydrochloride salt of (2-amino-thiazol-4-yl)-acetic acid directly. google.com

The following table summarizes representative conditions for the Hantzsch synthesis of the thiazole acetic acid core:

| Reactants | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

| Thiourea, Ethyl 4-chloroacetoacetate | Water | 20-45 | 89.5 | nih.gov |

| Thiourea, 4-Chloroacetoacetyl chloride | Water/Methylene (B1212753) chloride | 5-30 | 78.5 | google.com |

Hydrolysis and Esterification Protocols for Acetic Acid Moieties

Once the ethyl (2-amino-thiazol-4-yl)acetate is obtained, the next step is the hydrolysis of the ester group to yield the desired carboxylic acid. This is a standard transformation in organic synthesis and is typically achieved under basic conditions. Alkaline hydrolysis using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or mixed aqueous-alcoholic solvent system is a common practice. bepls.com The reaction is generally carried out under heating, followed by acidification to precipitate the carboxylic acid. bepls.com

For instance, a one-pot process has been described where, after the initial cyclocondensation in water, a base like sodium hydroxide is directly added to the reaction mixture to facilitate hydrolysis. nih.gov After the hydrolysis is complete, the pH is adjusted with an acid to isolate the (2-amino-thiazol-4-yl)-acetic acid. nih.gov

Introduction of the Benzylamino Moiety

With the thiazole acetic acid core in hand, the subsequent synthetic challenge lies in the introduction of the benzylamino group at the C-2 position of the thiazole ring. This can be accomplished through various amination strategies.

Amination Reactions at the Thiazole C-2 Position

Direct N-alkylation of the 2-amino group of (2-amino-thiazol-4-yl)-acetic acid or its ester with a benzyl halide, such as benzyl bromide, in the presence of a base is a plausible route. This nucleophilic substitution reaction would lead to the formation of the desired benzylamino linkage.

Another viable approach is reductive amination. This would involve the reaction of the 2-amino group with benzaldehyde (B42025) to form an intermediate imine, which is then reduced in situ to the secondary amine. This method avoids the use of benzyl halides and is a common strategy for the synthesis of N-substituted amines.

Coupling Strategies for Benzyl Substituents

Modern cross-coupling reactions offer powerful tools for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for the synthesis of aryl and heteroaryl amines. bldpharm.comresearchgate.net This reaction would involve the coupling of a 2-halo-thiazol-4-yl-acetic acid derivative with benzylamine (B48309) in the presence of a palladium catalyst and a suitable ligand. While this method is highly versatile, its application to this specific substrate would require the initial synthesis of a 2-halo-thiazole precursor.

The Ullmann condensation is another classic method for the formation of C-N bonds, typically involving the reaction of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures. This could be an alternative to the palladium-catalyzed approach for coupling benzylamine with a 2-halo-thiazole derivative.

Advanced and Diversification Synthesis Methodologies

To enhance efficiency, yield, and explore a wider range of analogues, advanced synthetic methodologies are being increasingly employed. These include microwave-assisted synthesis and multi-component reactions.

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and often improving yields. researcher.lifechu-lab.orgprepchem.com The synthesis of 2-aminothiazole derivatives has been shown to be amenable to microwave irradiation, offering a green chemistry approach with shorter reaction times compared to conventional heating. prepchem.com This methodology could be applied to both the initial Hantzsch cyclocondensation and the subsequent amination steps.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient route to complex molecules. researchgate.netresearchgate.net The development of MCRs for the synthesis of functionalized thiazol-4-yl-acetic acid analogues would allow for the rapid generation of a library of compounds for further investigation. For instance, a one-pot, three-component reaction involving a ketone, thiourea, and an α-halo ester derivative could potentially be designed to directly access a variety of 2-amino-thiazole-4-acetic acid esters.

Multi-component Reactions for Thiazole Scaffold Construction

Multi-component reactions (MCRs) offer a powerful and efficient approach for the construction of complex molecular architectures like the thiazole ring system in a single step. The Hantzsch thiazole synthesis, a classic example of a multi-component reaction, remains a cornerstone for the synthesis of 2-aminothiazole derivatives. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.

A direct and relevant MCR for the synthesis of the core structure of the target molecule involves the reaction of a substituted thiourea with a 4-haloacetoacetate derivative. Specifically, the synthesis of ethyl (2-(benzylamino)thiazol-4-yl)acetate can be achieved through a one-pot reaction of N-benzylthiourea and ethyl 4-chloroacetoacetate. This approach allows for the direct installation of the benzylamino group at the 2-position of the thiazole ring. Subsequent hydrolysis of the resulting ester yields the desired this compound.

While specific literature detailing a one-pot synthesis for the phenylamino (B1219803) analogue, 2-[2-(phenylamino)thiazol-4-yl]acetate, in polyethylene (B3416737) glycol (PEG)-600 exists, this methodology is readily adaptable for the benzylamino counterpart, highlighting the versatility of MCRs in generating diverse analogues. rsc.orgresearchgate.net

Table 1: Examples of Multi-component Reactions for Thiazole Synthesis

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| N-Benzylthiourea | Ethyl 4-chloroacetoacetate | Ethyl (2-(benzylamino)thiazol-4-yl)acetate | One-pot | Adapted from rsc.org |

| Thiourea | 4-Chloroacetoacetyl chloride | (2-amino-thiazol-4-yl)-acetic acid hydrochloride | Aqueous suspension | google.com |

| N-phenylthiourea | Ethyl 4-chloroacetoacetate | 2-[2-(phenylamino)thiazol-4-yl]acetate | PEG-600 | researchgate.net |

Catalytic Systems in Thiazole Synthesis

The use of catalysts in the synthesis of thiazole derivatives can significantly enhance reaction rates, improve yields, and allow for milder reaction conditions. A variety of catalytic systems have been explored for the different steps involved in the synthesis of this compound and its analogues.

For the construction of the thiazole ring via the Hantzsch synthesis, both acid and base catalysts can be employed. In some instances, the reaction can proceed without a catalyst, although the use of one is often beneficial.

A key step in synthesizing the target molecule, if not achieved through a direct MCR with N-benzylthiourea, is the N-alkylation of the 2-amino group of a pre-formed (2-amino-thiazol-4-yl)-acetic acid ester. This transformation can be catalyzed by various systems. While direct catalytic N-benzylation of 2-aminothiazole-4-acetic acid itself is less common, the corresponding esters are suitable substrates. Catalytic asymmetric Tsuji-Trost type reactions have been developed for the α-benzylation of N-unprotected amino acids using a palladium catalyst in combination with a chiral ligand, which could be adapted for this purpose. nih.gov

Furthermore, the synthesis of 2-substituted benzothiazoles, a related class of compounds, has been achieved using triphenylbismuth (B1683265) dichloride as a promoter for the desulfurization of thioamides, showcasing the diversity of catalytic systems available for C-N bond formation in such heterocyclic systems. beilstein-journals.org

Table 2: Catalytic Systems in Thiazole and Analogue Synthesis

| Reaction Type | Catalyst/Promoter | Substrates | Product | Reference |

| α-Benzylation | [Pd(C3H5)Cl]2 / Chiral Ligand | N-unprotected amino acid esters, Benzyl alcohol derivatives | α-Benzyl amino acids | nih.gov |

| Benzazole Synthesis | Triphenylbismuth dichloride | 2-Aminophenols, Thioamides | 2-Substituted benzoxazoles | beilstein-journals.org |

| Thiazolopyrimidine Synthesis | Sulfamic acid | 2-Aminothiazole, Ethylacetoacetate, Aromatic aldehydes | Thiazolopyrimidines | rsc.org |

Environmentally Conscious Synthetic Modifications

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including thiazole derivatives. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One significant green modification is the use of alternative reaction media. Water has been explored as a solvent for the Hantzsch synthesis, offering a more environmentally friendly option compared to traditional organic solvents. nih.gov Similarly, polyethylene glycol (PEG) has been used as a recyclable and non-toxic solvent for the one-pot synthesis of thiazole derivatives. researchgate.net

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields in thiazole synthesis. researchgate.net The use of solid-supported catalysts, which can be easily recovered and reused, also aligns with the principles of green chemistry by minimizing waste. bepls.com

For the synthesis of the target molecule, employing a one-pot MCR in a green solvent like water or PEG, potentially under microwave irradiation, would represent a significant step towards a more sustainable process. Furthermore, exploring catalyst-free conditions or the use of recyclable heterogeneous catalysts for the N-benzylation step would further enhance the environmental profile of the synthesis.

Table 3: Environmentally Conscious Approaches in Thiazole Synthesis

| Green Approach | Specific Method | Advantage | Reference |

| Alternative Solvents | Synthesis in aqueous micelles | Reduced use of volatile organic compounds | nih.gov |

| Alternative Solvents | Polyethylene glycol (PEG)-600 as solvent | Recyclable and non-toxic solvent | researchgate.net |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, improved yields | researchgate.net |

| Recyclable Catalysts | Silica supported tungstosilisic acid | Catalyst can be recovered and reused | bepls.com |

Chemical Reactivity and Derivatization Potential of 2 Benzylamino Thiazol 4 Yl Acetic Acid

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring is an electron-rich heterocyclic system, and its reactivity is significantly influenced by the substituents attached to it. wikipedia.org The presence of the electron-donating benzylamino group at the C2 position and the acetic acid group at the C4 position modulates the ring's susceptibility to various chemical transformations.